Acetonitrile;cycloocta-1,5-diene;rhodium

Description

Historical Trajectory and Evolution of Rhodium(I) Precursors in Organometallic Catalysis

The journey of rhodium in catalysis has been transformative for both industrial and academic chemistry. nih.govwikipedia.org A pivotal moment was the introduction of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), which was the first homogeneous catalyst for the hydrogenation of olefins and set the stage for numerous hydrofunctionalization reactions. nih.gov This discovery spurred the development of a vast number of rhodium complexes for catalysis. nih.gov In the 1970s, the Monsanto process, which uses rhodium iodides to catalyze the carbonylation of methanol (B129727) to acetic acid, became a major industrial application. uga-editions.com The evolution continued with the development of cationic rhodium complexes, which proved to be highly effective in catalytic hydrogenations. acs.org Precursors like diene complexes, such as those containing 1,5-cyclooctadiene (B75094), became important as they allowed for the in situ generation of catalysts through ligand exchange. nih.govacs.org The synthesis of cationic bis(diene)-rhodium and -iridium tetrafluoroborates, and their subsequent reaction with acetonitrile (B52724) to form complexes like [M(diene)(CH₃CN)₂]⁺BF₄⁻ (where M is Rh or Ir), was a significant step in creating stable yet reactive catalyst precursors. researchgate.net

Academic Significance of 1,5-Cyclooctadiene as an Ancillary Ligand in Rhodium(I) Complexes

1,5-Cyclooctadiene (COD) is a widely utilized ancillary ligand in organometallic chemistry, particularly with low-valent metals like rhodium(I). chemeurope.comwikipedia.org Its significance stems from its ability to bind to the metal center through both of its alkene groups, forming a stable chelate. chemeurope.comwikipedia.org This chelate effect makes metal-COD complexes, such as cyclooctadiene rhodium chloride dimer, more robust and easier to isolate than related complexes with simpler olefins like ethylene (B1197577). chemeurope.comwikipedia.org

Despite their stability, the COD ligands are readily displaced by other, often stronger, donor ligands like phosphines. chemeurope.comwikipedia.org This property makes COD complexes excellent starting materials or "precatalysts." nih.govacs.org In the context of Rh(I) systems, cationic complexes with COD ligands are crucial for numerous catalytic applications, including the hydrogenation of alkynes. nih.gov The catalytic activity of these Rh-COD complexes is directly influenced by the thermodynamics and kinetics of these ligand exchange reactions. nih.govacs.org

The Strategic Role of Acetonitrile Ligands in Rhodium(I) Complex Stability and Reactivity

Acetonitrile (CH₃CN) plays a strategic role as a ligand in transition metal complexes used for catalysis. rsc.orgmdpi.com It is often described as a "labile" or "placeholder" ligand. rsc.orgmdpi.com Coordinated through its nitrogen atom, acetonitrile is reactive enough to be easily substituted by other donor ligands, a feature frequently exploited in the design of catalyst precursors. mdpi.com The ability of acetonitrile to act as a donor helps to stabilize low-coordinate species in solution, which can facilitate their crystallization and isolation. mdpi.com

In complexes such as [Rh(cod)(MeCN)₂]BF₄, the two acetonitrile ligands occupy coordination sites that become available for substrate binding during a catalytic cycle. researchgate.netnih.gov Their displacement is a key activation step. rsc.org The presence and concentration of acetonitrile can also influence the selectivity of catalytic reactions. acs.org While generally considered a weakly coordinating ligand, the stability of the metal-nitrile bond is related to the metal center's ability to engage in π-backbonding. nsf.gov In some systems, the C-H bonds of the acetonitrile ligand itself can be activated by the metal center. nih.gov

Current Research Landscape and Academic Relevance of Rhodium(I)-COD-Acetonitrile Systems in Advanced Synthesis

Rhodium(I) complexes featuring both COD and acetonitrile ligands, particularly [Rh(cod)(MeCN)₂]BF₄, remain highly relevant in the current research landscape of advanced synthesis. researchgate.netsigmaaldrich.com These complexes are valued as efficient and versatile catalysts for a variety of organic transformations.

Recent research has demonstrated the utility of [Rh(cod)(MeCN)₂]BF₄ in:

Addition Reactions : It catalyzes the addition of aryltrimethylstannanes to aldehydes and α,β-unsaturated carbonyl compounds. researchgate.net It is also effective for the addition of aryldifluoromethylsilanes to N-sulfonylaldimines. researchgate.net

Asymmetric Catalysis : In combination with chiral ligands like (S)-BINAP, it is used for the highly enantioselective 1,4-addition of alkenylzirconium reagents to α,β-unsaturated ketones, achieving optical yields up to 99% ee. researchgate.net

Hydration Reactions : Rhodium(I)-COD complexes have been explored as catalysts for the selective hydration of organonitriles to primary amides in aqueous media. acs.orgacs.orgscispace.com

Hydrosilylation : Cationic rhodium(I) complexes are employed as catalyst precursors for the E-selective hydrosilylation of alkynes. acs.org

The ongoing research highlights the adaptability of the Rh(I)-COD-acetonitrile framework, where the core metal-ligand system can be fine-tuned with various other ligands (e.g., phosphines, N-heterocyclic carbenes) to achieve high activity and selectivity in complex chemical reactions. researchgate.netacs.orgacs.org The cationic nature of these complexes is often essential for their catalytic activity. researchgate.net

Data Tables

Table 1: Properties of Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430)

| Property | Value |

| Chemical Formula | C₁₂H₁₈BF₄N₂Rh |

| Molecular Weight | 379.99 g/mol |

| CAS Number | 32679-02-0 |

| Appearance | Solid |

| Synonyms | [Rh(cod)(MeCN)₂]BF₄, [Rh(COD)(NCMe)₂]BF₄ |

Source: colonialmetals.comsigmaaldrich.com

Table 2: Selected Catalytic Applications of [Rh(cod)(MeCN)₂]BF₄

| Reaction Type | Substrates | Product Type | Reference |

| Conjugate Addition | Aryltrimethylstannanes + α,β-Unsaturated Ketones/Esters | Conjugate Addition Products | researchgate.net |

| Aldehyde Arylation | Aryltrimethylstannanes + Aldehydes | Secondary Alcohols | researchgate.net |

| Asymmetric 1,4-Addition | Alkenylzirconocene Chlorides + α,β-Enones | Chiral Ketones | researchgate.net |

| Addition to Imines | Aryldifluoromethylsilanes + N-Sulfonylaldimines | Arylated N-Sulfonylamines | researchgate.net |

Structure

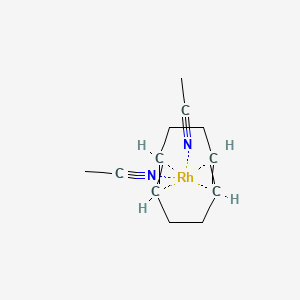

2D Structure

Properties

Molecular Formula |

C12H18N2Rh |

|---|---|

Molecular Weight |

293.19 g/mol |

IUPAC Name |

acetonitrile;cycloocta-1,5-diene;rhodium |

InChI |

InChI=1S/C8H12.2C2H3N.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;/h1-2,7-8H,3-6H2;2*1H3; |

InChI Key |

YPJQLJYTVPZBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.CC#N.C1CC=CCCC=C1.[Rh] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Rhodium I Cyclooctadiene Acetonitrile Complexes

Standardized Preparative Routes for Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) Salts

The preparation of bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) salts, most commonly with the tetrafluoroborate (B81430) ([BF₄]⁻) anion, relies on two principal and well-established methodologies starting from stable rhodium(I) precursors.

Method A: From Acetylacetonate (B107027) Precursors

A widely employed and efficient synthesis starts from (acetylacetonato)(1,5-cyclooctadiene)rhodium(I), [Rh(cod)(acac)]. This method involves the removal of the acetylacetonate ligand by a strong electrophile in a non-coordinating solvent, followed by the introduction of acetonitrile (B52724). A common procedure involves treating a solution of [Rh(cod)(acac)] with trityl tetrafluoroborate (Ph₃C⁺BF₄⁻) in a solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction first generates the intermediate bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(cod)₂]BF₄. Subsequent treatment with acetonitrile leads to the facile displacement of one COD ligand to yield the desired product, [Rh(cod)(CH₃CN)₂]BF₄. researchgate.net The lability of the second COD ligand in [Rh(cod)₂]⁺ makes its replacement by the more strongly coordinating acetonitrile molecules a thermodynamically favorable process.

Method B: Halide Abstraction from Dimeric Precursors

An alternative and equally common route begins with the chloro-bridged dimer, di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I), [Rh(cod)Cl]₂. In this procedure, the rhodium-chloride bonds are cleaved by a halide abstracting agent, typically a silver salt of a non-coordinating anion, in the presence of acetonitrile. The reaction of [Rh(cod)Cl]₂ with two equivalents of silver tetrafluoroborate (AgBF₄) in neat acetonitrile or a solution thereof directly furnishes [Rh(cod)(CH₃CN)₂]BF₄ as a yellow solid, with the insoluble silver chloride (AgCl) precipitating out of the solution. nih.gov This method is advantageous due to the clean separation of the inorganic byproduct. A similar strategy can be employed with other silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver hexafluorophosphate (B91526) (AgPF₆), to generate the corresponding triflate or hexafluorophosphate salts of the complex. researchgate.net

A summary of these standard preparative routes is presented in Table 1.

Table 1: Standard Preparative Routes for [Rh(cod)(CH₃CN)₂]BF₄

| Method | Starting Material | Key Reagents | Typical Solvent | Byproducts |

|---|---|---|---|---|

| From Acetylacetonate | [Rh(cod)(acac)] | 1. Ph₃C⁺BF₄⁻ 2. CH₃CN | CH₂Cl₂ | Triphenylmethane, Acetylacetone |

| Halide Abstraction | [Rh(cod)Cl]₂ | AgBF₄, CH₃CN | Acetonitrile | AgCl (precipitate) |

Advanced Methodologies for Enhanced Synthesis and Purification

While the standardized routes are highly effective, research in organometallic synthesis continually seeks to improve efficiency and purity. For [Rh(cod)(CH₃CN)₂]⁺ salts, advanced methodologies primarily focus on optimizing reaction conditions and purification rather than fundamentally new synthetic pathways.

One-pot syntheses, which reduce the number of sequential operations and work-up steps, are a common goal in chemical manufacturing. beilstein-journals.org While not extensively documented for the title complex itself, the principles are applied in related systems. For instance, the synthesis via halide abstraction can be considered a highly efficient one-pot procedure where the product is readily isolated after a simple filtration of the silver halide byproduct.

Purification of the final product is crucial for its use in catalysis, where trace impurities can have significant effects. The standard and most effective method for purifying [Rh(cod)(CH₃CN)₂]BF₄ is recrystallization. This is typically achieved by dissolving the crude, air-stable yellow solid in a minimal amount of a polar solvent in which it is highly soluble, such as dichloromethane or acetone. A less polar solvent (an anti-solvent), commonly diethyl ether or pentane, is then added slowly or allowed to diffuse into the solution. acs.org This process decreases the solubility of the complex, inducing the formation of well-defined, pure crystals which can be isolated by filtration. For particularly sensitive catalytic applications, multiple recrystallizations may be performed to ensure the removal of any residual starting materials or byproducts. Column chromatography is generally less common for the purification of these air-stable cationic salts but can be employed with stationary phases like silica (B1680970) gel for related, neutral rhodium complexes. scispace.com

Influence of Counterions on Complex Isolation and Stability

The choice of the counterion (X⁻) in [Rh(cod)(CH₃CN)₂]X is not trivial and has a profound impact on the physical and chemical properties of the salt, including its solubility, crystallinity, stability, and reactivity in solution.

The most common counterion is tetrafluoroborate (BF₄⁻) due to its relatively low cost and ability to form crystalline, easily handled salts. However, its coordinating ability, though weak, is not negligible. Studies on related cationic rhodium complexes have shown that the BF₄⁻ anion can reversibly coordinate to the metal center, potentially influencing the catalytic activity. researchgate.net

Other non-coordinating anions are frequently used to modulate the properties of the complex:

Hexafluorophosphate (PF₆⁻): Similar to BF₄⁻, PF₆⁻ is a weakly coordinating anion that often yields stable, crystalline salts. The larger size of the PF₆⁻ ion compared to BF₄⁻ can sometimes lead to different crystal packing and solubility characteristics. science.gov

Trifluoromethanesulfonate (OTf⁻): The triflate anion is considered to be very weakly coordinating and is often used when a truly "naked" cation is desired for mechanistic studies or highly active catalysis. However, salts containing the OTf⁻ anion can sometimes be more challenging to crystallize.

Hexafluoroantimonate (SbF₆⁻): This is a large, very weakly coordinating anion. In a comparative study, the use of [Rh(cod)₂]SbF₆ instead of the BF₄⁻ analog led to a different reaction outcome, highlighting the crucial role the counterion can play in directing the reactivity of the cationic rhodium center. researchgate.net

Highly Non-Coordinating Anions: For specialized applications requiring extreme electrophilicity at the metal center, larger and even less coordinating anions such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF₂₄]⁻) or carboranes (e.g., CB₁₁H₁₂⁻) are employed. acs.org These anions are designed to be exceptionally inert and non-interactive with the cationic metal complex.

The stability of the complex is directly linked to the nature of the counterion. A more coordinating anion can stabilize the cationic rhodium center but may also inhibit its catalytic activity by occupying a coordination site. Conversely, a very non-coordinating anion can lead to a more reactive, "naked" cationic complex that may also be less stable. Recent studies on cationic metal complexes have used techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) to probe the degree of ion pairing in solution, confirming that the choice of counterion and solvent dramatically affects the equilibrium between free ions and ion pairs, which in turn dictates catalytic performance. nih.gov

Table 2: Common Counterions and Their General Influence

| Counterion (X⁻) | Typical Properties | Influence on Complex |

|---|---|---|

| BF₄⁻ | Forms stable, crystalline salts; moderately coordinating. | Good balance of stability and reactivity; most common choice. |

| PF₆⁻ | Weakly coordinating; forms stable salts. | Similar to BF₄⁻, may alter solubility and crystal packing. |

| OTf⁻ | Very weakly coordinating. | Increases cationic character and potential reactivity; can be harder to crystallize. |

| SbF₆⁻ | Large, very weakly coordinating. | Can significantly alter reactivity compared to BF₄⁻. |

| [BArF₂₄]⁻ | Extremely large and non-coordinating. | Used to generate highly electrophilic, "naked" metal cations. |

Synthetic Exploration of Analogs and Modified Rhodium(I)-COD-Acetonitrile Architectures

The synthetic framework for [Rh(cod)(CH₃CN)₂]⁺ allows for considerable structural variation, enabling the fine-tuning of steric and electronic properties for specific applications. Modifications can be introduced at the diene ligand, the nitrile ligands, or both.

Diene Ligand Modification:

While 1,5-cyclooctadiene (B75094) is the most common diene, other cyclic dienes can be used to create analogous complexes. A well-known example is the use of norbornadiene (nbd), also known as bicyclo[2.2.1]hepta-2,5-diene. The corresponding complex, [Rh(nbd)(CH₃CN)₂]BF₄, can be synthesized using similar methods, for example, by the displacement of the diene from [Rh(nbd)₂]BF₄ with acetonitrile. researchgate.net The rigid, strained structure of norbornadiene compared to the more flexible cyclooctadiene can impart different catalytic properties to the resulting complexes. The synthesis of rhodium complexes with more elaborately substituted or chiral diene ligands is also an active area of research, often aimed at applications in asymmetric catalysis. nih.gov

Nitrile Ligand Modification:

The acetonitrile ligands can be readily substituted with other nitrile-containing molecules. Benzonitrile (PhCN) is a common alternative, leading to the formation of [Rh(cod)(PhCN)₂]⁺ salts. These analogs are prepared in a similar fashion, by reacting a rhodium precursor with benzonitrile. acs.org The substitution of acetonitrile with bulkier or electronically different nitriles can influence the stability of the complex and the kinetics of subsequent ligand exchange reactions.

The general synthetic accessibility of these analogs makes the [Rh(diene)(nitrile)₂]⁺ platform a versatile tool for catalyst development, where modifications to the diene or nitrile ligands can be used to systematically probe their effect on a given chemical transformation.

Catalytic Applications of Rhodium I Cyclooctadiene Acetonitrile Complexes in Organic Synthesis

Enantioselective Hydrogenation Reactions

The rhodium-catalyzed asymmetric hydrogenation of prochiral unsaturated compounds is a cornerstone method for synthesizing optically active molecules, particularly in the pharmaceutical and fine chemical industries. researchgate.netrsc.org Cationic rhodium(I)-cyclooctadiene complexes are frequently used as pre-catalysts, which, upon addition of a chiral ligand, form the active catalyst for the enantioselective addition of hydrogen across a double bond.

The utility of rhodium-cyclooctadiene catalysts is demonstrated across a broad range of substrates. High enantioselectivities are routinely achieved for the hydrogenation of functionalized olefins, including acrylate (B77674) derivatives, itaconate derivatives, and α-substituted enamides. rsc.org The presence of a coordinating group near the double bond, such as an amide or carboxyl group, is often crucial for achieving high levels of stereocontrol, as it helps to lock the substrate into a specific conformation upon binding to the chiral catalyst. acs.org

For instance, the asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine was successfully carried out using a rhodium-cyclooctadiene precursor in combination with a chiral diphosphine ligand, highlighting the catalyst's ability to create complex chiral centers. acs.org Similarly, high efficiency has been demonstrated in the hydrogenation of α,β-unsaturated carbonyl compounds. nih.gov Research has also shown excellent enantiomeric excesses (ee), often exceeding 99%, for the hydrogenation of various methyl-2-hydroxymethylacrylate derivatives using a supramolecular rhodium catalyst system derived from [Rh(cod)]BF₄. acs.org

The substrate scope has been successfully extended to more challenging classes, such as exocyclic α,β-unsaturated carbonyl compounds, leading to α-chiral cyclic lactones, lactams, and ketones with excellent yields and enantioselectivities (up to 99% ee). rsc.org Even tetrasubstituted olefins, which are notoriously difficult to hydrogenate enantioselectively, have been successfully reduced with high efficiency. nih.gov

Table 1: Enantioselective Hydrogenation of Various Olefins using a Supramolecular Rhodium Catalyst System

| Substrate | Conversion (%) | ee (%) |

|---|---|---|

| Methyl-2-hydroxymethylacrylate | 100 | 99 |

| t-Butyl-2-hydroxymethylacrylate | 100 | 99 |

| (E)-Methyl 2-(hydroxymethyl)-3-phenylacrylate | 83 | 98 |

| (Z)-Methyl 2-(hydroxymethyl)-3-phenylacrylate | 80 | 74 |

| Methyl 2-(methoxymethyl)-3-phenylacrylate | 67 | 25 |

Data sourced from mechanistic studies on supramolecular catalysts. acs.org

The success of rhodium-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand that coordinates to the metal center. nih.gov While early work often involved monodentate phosphines, modern catalysis almost exclusively relies on bidentate (chelating) ligands, which provide a more defined and rigid chiral environment around the rhodium atom, leading to superior enantioselectivity. scispace.comrug.nl

A vast library of chiral diphosphine ligands has been developed, including well-known families like DuPHOS, BPE, and BINAP. scispace.comrug.nl The electronic and steric properties of these ligands are fine-tuned to optimize performance for specific substrates. For example, in the hydrogenation of a tetrasubstituted enamine, initial screening with ligands like Me-duphos and Et-ferrotane showed good reactivity but low enantioselectivity. acs.org Further optimization led to the discovery that a modified SKEWPHOS ligand provided excellent conversion and enantioselectivity (>95% ee). acs.org

Recent innovations in ligand design focus on creating supramolecular interactions, such as hydrogen bonds, between the ligand framework and the substrate. d-nb.info These secondary interactions can play a crucial role in discriminating between the prochiral faces of the substrate, leading to enhanced activity and selectivity. acs.org Computational studies combined with experimental results have shown that strengthening these hydrogen-bonding interactions can lead to faster and more selective catalysts. d-nb.info The choice of ligand can even influence the reaction mechanism, highlighting the intricate relationship between the ligand structure and the catalytic outcome. nih.gov

Optimizing reaction conditions is a critical step to maximize both yield and enantioselectivity in hydrogenation reactions. numberanalytics.com Key parameters include hydrogen pressure, temperature, solvent, and the substrate-to-catalyst ratio (s/c). numberanalytics.com

For example, in the hydrogenation of chalcone (B49325) using a rhodium hydride catalyst, it was found that a hydrogen pressure of 80 psi and a temperature of 23 °C were optimal, while lowering the pressure or catalyst loading eroded the yield. nih.gov The choice of solvent is also paramount; methanol (B129727) (MeOH) proved to be the most effective solvent in this case, with others like isopropanol (B130326) leading to lower yields. nih.gov

In the asymmetric hydrogenation of a challenging tetrasubstituted enamine, a screening of conditions revealed that 2-propanol was a suitable solvent, with the reaction proceeding effectively at 50 °C under 1.0 MPa of hydrogen pressure. acs.org The addition of additives can also have a profound impact. In the same study, various carbonate salts were tested as additives, with potassium carbonate (K₂CO₃) leading to both full conversion and the highest enantioselectivity (97% ee) when paired with the optimal chiral ligand. acs.org Conversely, other additives like tetrabutylammonium (B224687) bromide (TBAB) completely inhibited the reaction. acs.org These findings underscore the necessity of a multi-parameter optimization approach to achieve peak catalyst performance. rsc.org

Table 2: Optimization of Additives for the Asymmetric Hydrogenation of a Tetrasubstituted Enamine

| Catalyst Precursor | Additive | Conversion (HPLC area %) | ee (%) |

|---|---|---|---|

| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | K₂CO₃ | >99 | 97 |

| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | NaHCO₃ | >99 | 96 |

| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | Na₂CO₃ | >99 | 97 |

| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | CaCO₃ | 14 | 88 |

| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | Et₃N | >99 | 97 |

Conditions: 50 °C, 1.0 MPa H₂, 2-propanol solvent. acs.org

Hydroformylation and Related Carbonylation Processes

Hydroformylation, or oxo-synthesis, is a large-scale industrial process that involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to an alkene to form aldehydes. illinois.edu Rhodium complexes are highly active catalysts for this transformation, operating under milder conditions than their cobalt-based counterparts. illinois.eduresearchgate.net Rhodium-cyclooctadiene-acetonitrile complexes are effective precursors for generating the active hydridocarbonylrhodium species required for the catalytic cycle. rsc.org

A primary challenge in hydroformylation is controlling the regioselectivity—the preference for forming the linear (n) versus the branched (iso) aldehyde. The linear aldehyde is often the more desired product in industrial applications. nih.gov The regioselectivity is heavily influenced by the steric and electronic properties of the ligands attached to the rhodium center. illinois.edu

For instance, the use of bidentate phosphine (B1218219) ligands with large "bite angles" (the P-Rh-P angle) tends to favor the formation of the linear aldehyde. illinois.edu Conversely, small bite angles can lead to a higher proportion of the branched product. illinois.edu In some cases, directing groups on the substrate can be used to override its inherent bias and steer the reaction towards the branched product. illinois.edu

In the hydroformylation of chiral N-allylpyrroles, reaction temperature was found to be a critical factor in determining regioselectivity. thieme-connect.com At low temperatures (25 °C), the branched aldehyde was the major product, while at higher temperatures (125 °C), a β-elimination pathway involving the branched rhodium-alkyl intermediate became dominant, leading exclusively to the linear aldehyde. thieme-connect.com For the hydroformylation of 1,3-dienes, the use of chiral bisdiazaphospholane ligands with a rhodium precursor enabled not only high regioselectivity (up to 99%) for the desired β,γ-unsaturated aldehyde but also high enantioselectivity (up to 93% ee). acs.orgnih.gov

The performance of rhodium hydroformylation catalysts is intrinsically linked to the ancillary ligand system employed. Triphenylphosphine (PPh₃) is a classic, inexpensive ligand that has been widely used, but a high excess is often required to maintain catalyst stability and promote the formation of linear aldehydes. acs.org

More advanced ligand systems have been developed to enhance catalyst activity, selectivity, and facilitate catalyst recycling. One of the most significant industrial advancements was the development of aqueous two-phase catalysis, which uses a water-soluble rhodium catalyst. acs.org This is achieved by using sulfonated phosphine ligands, such as tris(3-sulfonatophenyl)phosphine, trisodium (B8492382) salt (TPPTS). The rhodium-TPPTS complex is highly soluble in water, while the alkene substrate and aldehyde product reside in an organic phase. This allows for easy separation of the product from the catalyst, which remains in the aqueous phase and can be recycled, minimizing the loss of the expensive rhodium metal. acs.orgacs.org

In other approaches, rhodium catalysts have been integrated with CO₂ and a hydrosilane. dicp.ac.cnnih.gov In this tandem process, the hydrosilane first reduces CO₂ to CO in situ, which is then immediately used in a conventional rhodium-catalyzed hydroformylation cycle. dicp.ac.cn This innovative method circumvents the need to handle highly toxic and flammable CO gas directly, representing a significant step towards more sustainable carbonylation chemistry. dicp.ac.cnnih.gov

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in synthetic chemistry, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govscispace.com Rhodium(I) complexes, including those stabilized by cyclooctadiene and acetonitrile (B52724), are pivotal in this field, demonstrating remarkable reactivity in cleaving and functionalizing otherwise inert C-H bonds. researchgate.netsnnu.edu.cn These catalysts can operate through various mechanisms, often initiated by the oxidative addition of a C-H bond to the Rh(I) center, particularly in chelation-assisted transformations. rsc.org

Directed and Undirected C-H Bond Transformations

C-H activation reactions are broadly categorized as either directed or undirected. acs.org

Directed C-H activation involves the use of a directing group within the substrate, which coordinates to the metal center and positions it for a selective C-H cleavage at a specific, often proximal, site. nih.govscispace.com This approach offers high levels of predictability and regioselectivity. nih.gov A variety of functional groups, including imines, carboxylic acids, and heterocycles, can serve as effective directing groups for rhodium-catalyzed reactions. nih.govnih.gov For instance, the imine group in α,β-unsaturated imines can direct a Rh(I) catalyst to activate a specific olefinic C-H bond. nih.gov The mechanism often involves the formation of a cyclometalated intermediate, which is key to achieving high selectivity. rsc.org

Undirected C-H activation , in contrast, occurs without a coordinating directing group. acs.org These transformations are more challenging as they rely on the intrinsic electronic and steric properties of the C-H bonds within the substrate. acs.org While less common, undirected functionalizations are highly valuable for their potential to modify complex molecules where the installation of a directing group is not feasible. acs.org Rhodium catalysts have shown potential in these reactions, often targeting C-H bonds based on acidity or steric accessibility. nih.gov

Intermolecular and Intramolecular C-H Functionalization Pathways

Rhodium-catalyzed C-H functionalization can proceed through either intermolecular or intramolecular pathways.

Intramolecular C-H functionalization involves the reaction of a C-H bond with another functional group within the same molecule, leading to the formation of cyclic structures. nih.gov These annulation reactions are particularly powerful for synthesizing complex polycyclic and heterocyclic frameworks. nih.gov For example, Rh(I) catalysts have been successfully employed in the intramolecular annulation of aryl imines to construct complex natural product analogues. nih.gov The efficiency of these reactions can be significantly influenced by the catalyst system; for instance, using [Rh(COD)₂]BF₄ with specific phosphine ligands can improve yields in challenging cycloisomerizations. nih.gov

Intermolecular C-H functionalization involves the coupling of a C-H bond from one molecule with a separate reaction partner. nih.gov This presents a greater challenge due to issues of chemo- and regioselectivity. nih.gov Rhodium catalysts have been developed to mediate the intermolecular coupling of C-H bonds with various partners, including alkenes and alkynes. nih.govresearchgate.net For example, Rh(III) catalysts, sometimes generated in situ from Rh(I) precursors, can facilitate the oxidative coupling of aromatic C-H bonds with unactivated alkenes. nih.gov

Catalyst Design Principles for Site-Selective C-H Activation

Achieving site-selectivity is a central challenge in C-H activation. nih.gov Catalyst design plays a crucial role in controlling which C-H bond is functionalized. Key strategies include:

Ligand Modification : The electronic and steric properties of the ligands on the rhodium center profoundly influence its reactivity and selectivity. Chiral phosphine ligands, for example, have been used to induce enantioselectivity in C-H functionalization reactions by creating a chiral environment around the metal. nih.govsnnu.edu.cn Modification of cyclopentadienyl (B1206354) (Cp) ligands in Rh(III) catalysis has also been shown to control chemoselectivity, directing the reaction towards different products. nih.gov

Directing Group and Template Strategy : As discussed, directing groups provide a powerful means of achieving regioselectivity. scispace.com A more advanced approach utilizes removable templates that bind to a functional group on the substrate and position the catalyst to activate a remote C-H bond. This "distance and geometry" approach allows for functionalization at positions (e.g., meta to a directing group) that are otherwise difficult to access. nih.gov

Electronic Asymmetry : In enantioselective catalysis, designing ligands that create electronic asymmetry in the catalyst can effectively control the stereochemical outcome. This principle has been applied in the development of planar chiral indenyl rhodium complexes for asymmetric C-H amidation. acs.org

Hydrosilylation and Hydroboration of Unsaturated Substrates

Rhodium(I)-cyclooctadiene-acetonitrile complexes are also prominent catalysts for the addition of Si-H (hydrosilylation) and B-H (hydroboration) bonds across unsaturated substrates like alkenes and alkynes. researchgate.net These reactions are fundamental transformations in organic synthesis, providing access to valuable organosilicon and organoboron compounds.

Catalyst Efficiency and Product Selectivity Profiling

The efficiency and selectivity of [Rh(cod)(MeCN)₂]BF₄ and related catalysts are highly dependent on the reaction conditions and the nature of the substrates and reagents.

Hydrosilylation: In the hydrosilylation of alkynes, rhodium catalysts can exhibit high selectivity. For example, the hydrosilylation of phenylacetylene (B144264) with certain silanes can yield the (E)-isomer as the major product. nih.gov However, selectivity can be sensitive to the solvent and other reaction parameters. nih.gov The choice of ligand is also critical; employing specific diene and phosphine ligands can dramatically enhance both regio- and diastereoselectivity in intramolecular hydrosilylations. researchgate.net

Hydroboration: Rhodium-catalyzed hydroboration is known for its versatility and high degree of selectivity. nih.gov Unlike uncatalyzed hydroborations which typically yield anti-Markovnikov products with alkenes, rhodium catalysis can be tuned to favor the formation of Markovnikov (branched) products, especially with vinyl arenes. researchgate.netmasterorganicchemistry.com The regioselectivity is influenced by a combination of steric and electronic factors. researchgate.netbris.ac.uk For terminal alkynes, rhodium catalysis generally leads to the formation of (E)-alkenyl boronate esters with high regioselectivity. acs.org

Below are tables summarizing representative findings on catalyst efficiency and selectivity for these transformations.

Table 1: Selectivity in Rhodium-Catalyzed Hydrosilylation of Phenylacetylene Data derived from related rhodium-germyl systems which provide insight into rhodium-mediated selectivity.

| Entry | Silane | Solvent | Product Ratio (β-(E)-isomer : α-isomer) |

|---|---|---|---|

| 1 | Et₃SiH | Benzene-d₆ | 3.1 : 1 |

| 2 | Et₃SiH | THF-d₈ | 1.1 : 1 |

| 3 | Et₃SiH | Toluene-d₈ | 2.0 : 1 |

Table adapted from findings on related Rh/Ge systems, highlighting selectivity trends in alkyne hydrosilylation. nih.gov

Table 2: Efficiency and Selectivity in Rhodium-Catalyzed Hydroboration of Alkenes Illustrative examples showing typical regioselectivity and enantioselectivity.

| Substrate | Borane Reagent | Product Type | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Styrene | Pinacolborane | Secondary Boronic Ester | >98:2 | 99% |

| 1-Hexene | Novel Diboron Reagent | Secondary Boronic Ester | 96:4 | 92% |

| Vinylcyclohexane | Novel Diboron Reagent | Secondary Boronic Ester | 95:5 | 96% |

Data compiled from studies on enantioselective Rh-catalyzed hydroboration. bris.ac.uk

Cycloaddition and Annulation Reactions

Rhodium(I)-cyclooctadiene-acetonitrile complexes are prominent catalysts for cycloaddition and annulation reactions, which are powerful methods for constructing cyclic and polycyclic systems in a single step. These reactions, including [m+n] and [m+n+o] cycloadditions, benefit from the catalyst's ability to orchestrate the formation of multiple carbon-carbon bonds with high efficiency and control.

Regio- and Stereocontrol in the Formation of Cyclic Systems

A key advantage of using rhodium catalysts like [Rh(cod)(MeCN)₂]BF₄ is the high degree of control over the regioselectivity and stereoselectivity of the cycloaddition. The steric and electronic properties of the ligands on the rhodium center, as well as the substrates themselves, play a crucial role in determining the outcome of these reactions.

In rhodium-catalyzed intramolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes and alkenes, excellent diastereoselectivity is often achieved, leading to the formation of cis-fused bicyclo[5.3.0]decadiene systems. nih.gov The mechanism is believed to involve the coordination of the rhodium catalyst anti to the acyloxy group, followed by a 1,2-acyloxy migration and oxidative cyclization to form a metallacyclohexadiene intermediate. nih.gov Subsequent insertion of the tethered alkene and reductive elimination yields the final bicyclic product. nih.gov The chirality present in the starting material can be efficiently transferred to the product, highlighting the stereospecific nature of the catalytic cycle. nih.gov

Similarly, rhodium-catalyzed [2+2+2] cycloadditions demonstrate predictable regioselectivity. For instance, the cycloaddition of diynes with C₇₀ fullerene, catalyzed by a rhodium(I) complex, preferentially yields the α-adduct isomer. beilstein-journals.org Density Functional Theory (DFT) calculations suggest that after the initial oxidative coupling of the diyne to form a rhodacyclopentadiene, the subsequent [2+2] cycloaddition with the fullerene has a lower energy barrier for the pathway leading to the α-isomer. beilstein-journals.org

Furthermore, rhodium catalysis enables highly regioselective and stereospecific allylic substitution reactions. A notable example is the cyanomethylation of tertiary allylic carbonates using a triorganosilyl-stabilized acetonitrile anion, which proceeds with high precision to construct acyclic β-quaternary stereogenic nitriles. nih.gov

Applications in the Synthesis of Complex Ring Structures

The ability to control the formation of cyclic systems makes rhodium(I)-cyclooctadiene-acetonitrile catalysts invaluable in the synthesis of complex natural products and other intricate molecular architectures.

Rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide (CO) provide an efficient route to bicyclic and tricyclic cyclooctenones. acs.org This methodology has been successfully applied to the total synthesis of several natural products. The reaction proceeds via a proposed mechanism involving the cleavage of the cyclopropane (B1198618) ring, insertion of the alkene, followed by CO insertion into the resulting eight-membered rhodacycle, and subsequent reductive elimination. acs.org

Another powerful application is the rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones and alkynes, which furnishes cyclopentadienones that are otherwise challenging to access. beilstein-journals.org This method exhibits broad functional group tolerance and is scalable, making it a versatile tool for synthesizing complex polycyclic aromatic compounds through subsequent Diels-Alder reactions. beilstein-journals.org The high regioselectivity observed is a key feature of this transformation. beilstein-journals.org

The following table summarizes selected examples of complex ring structures synthesized using rhodium-catalyzed cycloadditions.

Polymerization and Oligomerization Chemistry

While rhodium complexes are known to be effective catalysts for various polymerization reactions, particularly for monomers like acetylenes, detailed studies specifically employing the acetonitrile-cyclooctadiene-rhodium system for olefin and diene polymerization are not as extensively documented in the reviewed scientific literature. Rhodium catalysts, in general, offer high tolerance to functional groups and can provide excellent control over the stereostructure of the resulting polymers. researchgate.net

Olefin and Diene Polymerization Kinetics and Control

General studies on rhodium-catalyzed polymerizations show that the nature of the ligands and the rhodium precursor significantly influences the catalytic activity and the properties of the resulting polymer. For instance, rhodium complexes are widely used for the stereoregular polymerization of monosubstituted acetylenes, often leading to polymers with a cis-transoid structure and a helical conformation. researchgate.net The polymerization of conjugated dienes using various transition metal catalysts, including rhodium, can be controlled to produce polymers with specific microstructures (e.g., 1,4-cis, 1,4-trans, or 1,2- and 3,4-addition). researchgate.net The mechanism often involves the insertion of the monomer into a rhodium-allyl or rhodium-alkyl bond. However, specific kinetic data for olefin and diene polymerization catalyzed by [Rh(cod)(MeCN)₂]⁺ complexes are not prominently available in the surveyed literature.

Controlled Polymerization Techniques and Polymer Architecture Control

Rhodium-based catalysts have been successfully used in living polymerizations, which allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers and star polymers. researchgate.netacs.org Living polymerization of phenylacetylene, for example, has been achieved with various rhodium catalysts. acs.org The control over the polymerization is typically achieved by ensuring that the rates of chain termination and transfer are negligible compared to the rate of propagation. wikipedia.org While the potential for [Rh(cod)(MeCN)₂]⁺ and related complexes to act as precursors for living polymerization catalysts exists, specific and detailed reports on their application in controlling polymer architecture for olefins and dienes are scarce. The development of such systems would be a valuable addition to the field of polymer synthesis. nii.ac.jp

Mechanistic Elucidation of Catalytic Processes Mediated by Rhodium I Cyclooctadiene Acetonitrile Complexes

Identification and Characterization of Active Catalytic Species

The precatalyst, bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430), [Rh(cod)(CH₃CN)₂]BF₄, is an air-stable, solid compound. mdpi.comsigmaaldrich.com In solution, the acetonitrile (B52724) ligands are labile and can be displaced by solvent molecules or substrates to generate the catalytically active species. mdpi.comnih.gov The nature of the active species is highly dependent on the specific reaction conditions and the substrates involved.

In many catalytic cycles, the initial step is the dissociation of one or both acetonitrile ligands to create a vacant coordination site on the rhodium(I) center. This allows for the coordination of a substrate molecule, initiating the catalytic process. For instance, in reactions involving phosphine (B1218219) ligands, the acetonitrile can be replaced to form complexes of the type [Rh(cod)(PR₃)]⁺ or [Rh(cod)(diphosphine)]⁺. acs.orgresearchgate.net The resulting complex is often the true active catalyst.

Spectroscopic techniques are instrumental in identifying and characterizing these active species. NMR spectroscopy, particularly ³¹P NMR for phosphine-containing systems and ¹H NMR for observing changes in the cyclooctadiene and substrate ligands, is a powerful tool for monitoring the formation of catalytic intermediates in solution. nih.govnih.gov For example, the coordination of a phosphine ligand to the rhodium center results in a characteristic change in the chemical shift and the appearance of rhodium-phosphorus coupling. In some cases, X-ray crystallography has been used to determine the solid-state structure of isolated, stable intermediates, providing a precise snapshot of the coordination environment around the rhodium center. nih.gov

In the absence of strongly coordinating ligands, the active species may be a solvated [Rh(cod)]⁺ fragment, where solvent molecules occupy the coordination sites vacated by acetonitrile. The cyclooctadiene ligand itself can also be displaced under certain conditions, although this is less common as it is a more strongly bound, bidentate ligand compared to acetonitrile.

Detailed Studies of Ligand Dissociation and Exchange Dynamics

The dissociation of the acetonitrile and cyclooctadiene ligands is a critical step in the activation of the precatalyst and the progression of the catalytic cycle. The lability of the acetonitrile ligands is a key feature of this complex, facilitating the entry of substrates into the coordination sphere of the rhodium center.

Kinetic studies on ligand exchange reactions provide valuable insights into these dynamics. The exchange of acetonitrile with other ligands is generally a rapid and reversible process. nih.gov The rate of this exchange can be influenced by the nature of the incoming ligand and the solvent. nih.gov For instance, more strongly coordinating solvents or ligands will favor the displacement of acetonitrile.

While the cyclooctadiene (cod) ligand is more strongly bound than acetonitrile, it can also undergo exchange, particularly in the presence of other dienes or strongly coordinating ligands. For example, the exchange of ethylene (B1197577) with the cod moiety in a related rhodium complex has been observed to proceed smoothly at room temperature. bgu.ac.il

Computational studies, particularly Density Functional Theory (DFT), have been employed to model the thermodynamics and kinetics of ligand dissociation. These calculations can provide estimates for the bond dissociation energies of the Rh-acetonitrile and Rh-cod bonds, helping to rationalize the observed ligand exchange dynamics.

The following table summarizes typical coordination environments and the lability of the ligands:

| Ligand | Coordination Mode | Lability | Typical Probing Technique |

| Acetonitrile | Monodentate | High | NMR Spectroscopy, ESI-MS |

| Cycloocta-1,5-diene | Bidentate | Moderate | NMR Spectroscopy, GC-MS |

Analysis of Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving rhodium, where the oxidation state of the metal center changes, typically between Rh(I) and Rh(III).

Oxidative Addition: This step involves the cleavage of a chemical bond in a substrate molecule and the formation of two new bonds to the rhodium center, increasing the oxidation state of rhodium from +1 to +3. For the [Rh(cod)(CH₃CN)₂]⁺ system, after initial ligand dissociation, the resulting Rh(I) species can undergo oxidative addition with a variety of substrates, such as alkyl halides (R-X), C-H bonds, or C-C bonds. mdpi.comacs.org

The kinetics of oxidative addition are influenced by the strength of the bond being cleaved and the electronic properties of the rhodium center. For instance, the oxidative addition of C-Cl bonds is generally faster for weaker C-Cl bonds. nih.gov The geometry of the resulting Rh(III) complex is often octahedral.

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the Rh(III) center couple and are eliminated from the coordination sphere, forming a new bond and reducing the oxidation state of rhodium from +3 to +1. libretexts.orglibretexts.org This step is crucial for product formation and regeneration of the active Rh(I) catalyst.

Reductive elimination is often favored from five-coordinate intermediates, suggesting that ligand dissociation from the six-coordinate Rh(III) species may precede the C-C or C-H bond-forming step. libretexts.orgacs.org The rate of reductive elimination is influenced by the nature of the ligands being eliminated and the steric and electronic properties of the ancillary ligands.

A simplified representation of these pathways is shown below:

[Rh(I)(cod)]⁺ + R-X → [Rh(III)(cod)(R)(X)]⁺ (Oxidative Addition) [Rh(III)(cod)(R)(Y)]⁺ → [Rh(I)(cod)]⁺ + R-Y (Reductive Elimination)

Investigation of Migratory Insertion Steps and Stereochemical Consequences

Migratory insertion is another key elementary step in many rhodium-catalyzed reactions, such as hydroformylation and polymerization. In this step, an unsaturated ligand (e.g., an alkene or alkyne) inserts into a rhodium-ligand bond (e.g., Rh-H or Rh-alkyl). rsc.org

For catalytic processes initiated by [Rh(cod)(CH₃CN)₂]⁺, after the formation of a Rh-H or Rh-R species, a coordinated alkene can insert into this bond to form a new rhodium-alkyl species. The regioselectivity and stereochemistry of this insertion are critical in determining the final product structure.

Studies on related rhodium systems have shown that the electronic properties of the ancillary ligands significantly affect the rate of migratory insertion. rsc.org Less electron-donating ligands can lead to faster insertion rates. Computational studies have been instrumental in elucidating the transition states of migratory insertion steps, providing insights into the factors controlling stereoselectivity. rsc.org

The stereochemical outcome of migratory insertion is often syn, meaning that the rhodium and the migrating group add to the same face of the unsaturated substrate. This has important implications for asymmetric catalysis, where controlling the stereochemistry is paramount.

Kinetic and Thermodynamic Profiling of Catalytic Cycles

A comprehensive understanding of a catalytic cycle requires knowledge of the kinetics and thermodynamics of each elementary step. This can be achieved through a combination of experimental techniques and computational modeling.

Experimental kinetic studies, often using in-situ monitoring techniques like NMR or IR spectroscopy, can determine the rate-determining step of the catalytic cycle and identify catalyst resting states. nih.gov For example, by varying the concentrations of reactants and catalyst, the reaction order with respect to each component can be determined, providing valuable mechanistic information.

The following table presents a hypothetical, simplified kinetic and thermodynamic profile for a generic catalytic cycle, illustrating the type of data that is sought in such studies.

| Elementary Step | ΔG (kcal/mol) | ΔG‡ (kcal/mol) | Rate Determining? |

| Ligand Dissociation | +5 | +10 | No |

| Oxidative Addition | -15 | +20 | Yes |

| Migratory Insertion | -10 | +15 | No |

| Reductive Elimination | -20 | +12 | No |

Pathways of Catalyst Deactivation and Regeneration

Catalyst deactivation is a significant issue in homogeneous catalysis, leading to a decrease in catalytic activity over time. For rhodium-cod complexes, several deactivation pathways have been identified.

One common deactivation pathway is the formation of stable, off-cycle rhodium complexes. For example, the coordination of strongly binding inhibitors or the formation of dimeric or cluster rhodium species can sequester the active catalyst. mdpi.comnih.gov In some cases, the cyclooctadiene ligand itself can act as an inhibitor if it is not displaced by the substrate. mdpi.com The formation of catalytically inactive rhodium(III) species that are resistant to reductive elimination is another deactivation route. nih.gov

The presence of impurities in the reaction mixture can also lead to catalyst poisoning. For instance, oxygen can oxidize the Rh(I) center, rendering it inactive.

Regeneration of the deactivated catalyst is crucial for the economic viability of a catalytic process. Several methods for regenerating rhodium catalysts have been developed. These can include:

Thermal Treatment: Heating the deactivated catalyst under a specific atmosphere to decompose inhibiting species. numberanalytics.com

Chemical Treatment: Using chemical reagents to remove poisons or to convert inactive rhodium species back into their active form. For example, treatment with an acid or a base can sometimes break down deactivating complexes. nih.govresearchgate.net A process involving treatment with oxygen in the presence of an aldehyde has also been described for regenerating rhodium hydroformylation catalysts. google.com

Redispersion: For supported rhodium catalysts that have sintered, treatments can be applied to redisperse the rhodium particles on the support surface.

The choice of regeneration method depends on the specific deactivation pathway and the nature of the catalyst.

Computational Chemistry and Theoretical Investigations of Rhodium I Cyclooctadiene Acetonitrile Complexes

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and bonding in rhodium(I)-cyclooctadiene-acetonitrile complexes. DFT calculations allow for a detailed description of the electron distribution and the nature of the chemical bonds within the complex.

The bonding in [Rh(COD)(MeCN)₂]⁺ is characterized by a synergistic interplay between the rhodium center and its ligands. The cyclooctadiene ligand engages in a well-established Dewar-Chatt-Duncanson type interaction. This involves the donation of electron density from the filled π-orbitals of the olefinic bonds of COD to the vacant d-orbitals of the rhodium(I) center. Concurrently, there is a back-donation of electron density from the filled d-orbitals of rhodium to the empty π*-antibonding orbitals of the COD ligand. This back-donation is crucial for the stability of the complex and influences the reactivity of the COD ligand itself.

The acetonitrile (B52724) ligands, being weakly coordinating, are bound to the rhodium center through a dative bond from the nitrogen lone pair to a vacant rhodium d-orbital. DFT studies can quantify the strength of these interactions and provide insights into their lability, which is a key factor in the catalytic activity of the complex as the acetonitrile ligands are often displaced by incoming substrates.

All-electron, self-consistent energy-band calculations based on local-density functional theory have been reported for rhodium, providing fundamental data on its electronic properties that are essential for understanding its behavior in complexes. aps.org These calculations help in determining parameters like the Fermi surface, charge form factors, and Compton profile, which are valuable for benchmarking theoretical models against experimental data. aps.org

A summary of typical bond parameters derived from DFT calculations for a generic [Rh(COD)(L)₂]⁺ complex is presented below.

| Bond/Angle | Typical Calculated Value |

| Rh-N (acetonitrile) Bond Length | 2.10 - 2.20 Å |

| Rh-C (COD) Bond Length | 2.15 - 2.25 Å |

| C=C (COD) Bond Length | 1.40 - 1.45 Å |

| N-Rh-N Angle | ~90° |

| C-Rh-C (trans to N) Angle | ~160° - 170° |

Note: These values are illustrative and can vary depending on the specific ligands and the level of theory used in the DFT calculations.

Elucidation of Reaction Mechanisms and Transition State Geometries via Computational Models

Computational models, particularly those based on DFT, are instrumental in mapping out the potential energy surfaces of reactions catalyzed by rhodium(I)-cyclooctadiene-acetonitrile complexes. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and the characterization of transition state geometries.

For instance, in hydrogenation reactions, the acetonitrile ligands are readily displaced by the substrate and dihydrogen. Computational studies can model this initial ligand exchange process, followed by the oxidative addition of H₂ to the rhodium(I) center to form a rhodium(III)-dihydride intermediate. The subsequent steps of migratory insertion of the olefin into the Rh-H bond and the final reductive elimination to yield the hydrogenated product and regenerate the catalyst can also be computationally explored.

DFT calculations have been successfully combined with experimental techniques like parahydrogen NMR to elucidate the isomerization and site exchange mechanisms of dihydride complexes derived from rhodium-cyclooctadiene precursors in the presence of acetonitrile. nih.govrsc.org These studies help in understanding the stereochemistry of the hydride complexes formed. nih.govrsc.org

The geometry of the transition states is a critical determinant of the reaction rate and selectivity. Computational modeling can provide detailed three-dimensional structures of these fleeting species, which are often impossible to observe experimentally. The energy barrier associated with a transition state, known as the activation energy, can be calculated, providing a quantitative measure of the reaction's feasibility.

Prediction of Reactivity and Selectivity Trends Based on Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a conceptual framework for understanding the reactivity and selectivity of rhodium(I)-cyclooctadiene-acetonitrile complexes. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

The HOMO of the complex is typically localized on the rhodium center and is involved in nucleophilic attacks and oxidative addition reactions. The LUMO, on the other hand, is often associated with the rhodium center and the π*-orbitals of the ligands, making it susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the complex's kinetic stability; a smaller gap generally implies higher reactivity.

By analyzing the energies and spatial distributions of the frontier orbitals, it is possible to predict how the complex will interact with different substrates. For example, in a catalytic reaction, the overlap between the frontier orbitals of the catalyst and the substrate will determine the preferred reaction pathway.

Computational studies have utilized MO analysis to explain the regioselectivity in reactions like hydroformylation. nih.gov For instance, the analysis of H-Rh(CO)₃-olefin transition state complexes at the B3LYP/6-31G* level of theory has been used to predict the regioselectivity ratio, which was in satisfactory agreement with experimental results. nih.gov

Molecular Dynamics Simulations of Catalyst-Substrate and Catalyst-Solvent Interactions

While DFT provides a static picture of the catalyst and its interactions, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the motion of atoms and molecules, providing insights into the behavior of the catalyst in a realistic solvent environment and its dynamic interactions with substrates.

MD simulations can be used to study the solvation of the [Rh(COD)(MeCN)₂]⁺ complex, revealing the arrangement of solvent molecules around the catalyst and the dynamics of solvent exchange. This is particularly important as the solvent can play a significant role in the catalytic cycle, for instance, by stabilizing intermediates or participating directly in the reaction.

Furthermore, MD simulations can be employed to explore the initial stages of a catalytic reaction, such as the diffusion of the substrate towards the catalyst and the formation of the catalyst-substrate encounter complex. These simulations can help in understanding the factors that govern the accessibility of the catalytic site and the initial binding events that precede the chemical transformation.

Ligand Effects on Catalytic Performance Through Computational Prediction

Computational chemistry is a powerful tool for predicting the influence of ligand modifications on the catalytic performance of rhodium complexes. By systematically varying the electronic and steric properties of the ligands in silico, it is possible to screen a large number of potential catalysts and identify promising candidates for experimental synthesis and testing.

In the context of rhodium(I)-cyclooctadiene-acetonitrile complexes, computational studies can explore the replacement of the acetonitrile ligands with other neutral ligands, such as phosphines or N-heterocyclic carbenes (NHCs). DFT calculations can predict how these changes will affect the electronic structure of the rhodium center, the stability of the complex, and the energy barriers of the key steps in the catalytic cycle.

For example, electron-donating ligands are generally expected to increase the electron density on the rhodium center, which can enhance its reactivity in oxidative addition steps. Conversely, bulky ligands can be used to control the selectivity of a reaction by sterically directing the approach of the substrate. Computational studies have been used to investigate the impact of phosphine (B1218219) ligands on the catalytic activity of rhodium complexes in processes like the carbonylation of methanol (B129727). researchgate.net The steric congestion around the rhodium center, influenced by the ligand, can dictate the preferential reaction pathway. rsc.org

The ability to computationally predict ligand effects accelerates the discovery and optimization of new catalysts, making it a cornerstone of modern catalyst design. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Rhodium I Cyclooctadiene Acetonitrile Complexes in Mechanistic Research

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive tool for monitoring the real-time progress of chemical reactions, allowing for the direct observation of reactants, products, and transient intermediates. nih.gov For mechanistic studies of rhodium-catalyzed reactions, techniques like ¹H, ¹³C, and ³¹P NMR are indispensable. By carrying out the reaction directly within an NMR tube, researchers can track the evolution of species without disturbing the system. nih.gov

In the context of rhodium(I)-cyclooctadiene-acetonitrile complexes, in situ NMR is used to monitor ligand exchange, oxidative addition, and reductive elimination steps. For instance, the coordination of acetonitrile (B52724) can be observed through changes in the chemical shifts of its methyl protons. More significantly, the signals of the cyclooctadiene ligand are highly sensitive to the electronic environment of the rhodium center. The olefinic protons and carbons of the COD ligand show distinct resonances that shift upon coordination or during a catalytic cycle. csic.es

Operando ¹H NMR studies have been successfully employed to monitor the 3a-catalyzed hydrogenation of olefins, confirming that the primary rhodium species observed throughout the catalytic process is the starting complex. csic.es This type of monitoring allows for the determination of reaction kinetics by quantifying the concentration of substrates and products over time. nih.govnih.gov The detection of hydride intermediates is a common goal; these often appear as characteristic upfield resonances in the ¹H NMR spectrum, typically with coupling to the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance), providing definitive evidence of their formation. csic.esacs.org

Table 1: Representative ¹H and ¹³C NMR Data for Rhodium-Cyclooctadiene Complexes

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) | Reference |

| ¹H | Rh-H (Hydride) | -17 to -22 | ¹J(Rh,H) ≈ 26-33 | csic.es |

| ¹H | Olefinic (COD) | 3.3 to 6.5 | - | csic.es |

| ¹³C | Olefinic (COD) | 74 to 98 | ¹J(C,Rh) ≈ 7-14 | csic.esacs.org |

| ¹³C | Carbene (NHC) | ~184 | ¹J(C,Rh) ≈ 52 | acs.org |

This table is interactive. Data represents typical ranges found in related rhodium complexes.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination of Precursors and Intermediates

For rhodium(I)-cyclooctadiene complexes, X-ray diffraction studies have confirmed the common square-planar geometry around the rhodium center. acs.org The cyclooctadiene ligand typically coordinates in a bidentate fashion. The analysis can reveal subtle structural details, such as the bite angle of chelating ligands, which can influence catalytic activity and selectivity. acs.org By crystallizing and analyzing complexes like [Rh(COD)(MeCN)₂]⁺, researchers can obtain a static picture that serves as a fundamental reference point for understanding its behavior in solution. The structural data for precursors and isolated intermediates provide essential benchmarks for computational studies and help validate structures proposed on the basis of spectroscopic data.

Table 2: Selected Crystallographic Data for a Representative Rhodium(I)-Cyclooctadiene Complex

| Parameter | Description | Value | Reference |

| Coordination Geometry | Geometry around the Rh(I) center | Square-planar | acs.org |

| Rh-C (olefin) | Bond length between rhodium and a COD olefinic carbon | ~2.1 - 2.2 Å | |

| Rh-N (acetonitrile) | Bond length between rhodium and the acetonitrile nitrogen | ~2.0 - 2.1 Å | |

| Ligand Bite Angle | Angle formed by a chelating ligand (e.g., P-Rh-P) | ~84° | acs.org |

This table is interactive. Values are typical and may vary between specific structures.

Mass Spectrometry Techniques in Catalyst Speciation and Ligand Exchange Studies

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a vital tool for identifying the various rhodium species present in a catalytic solution. It provides information on the molecular weight and charge of complexes, making it ideal for studying catalyst speciation and ligand exchange equilibria. researchgate.net

When a solution containing a rhodium(I)-cyclooctadiene-acetonitrile complex is analyzed by ESI-MS, the molecular ion corresponding to the cationic complex, such as [Rh(COD)(MeCN)₂]⁺, can be readily detected. This confirms the presence of the target species in solution. Furthermore, the technique is highly effective for monitoring ligand substitution. For example, the displacement of acetonitrile ligands by other donor ligands (e.g., phosphines) can be followed by observing the disappearance of the initial ion and the appearance of new peaks corresponding to the newly formed complexes. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of observed ions. csic.es This is particularly useful in complex catalytic mixtures where multiple rhodium species may coexist.

Infrared (IR) and Raman Spectroscopy for Characterization of Vibrational Modes and Active Sites

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly sensitive to changes in bonding and symmetry, making them excellent for characterizing the coordination of ligands to a metal center. nih.gov

In the study of rhodium(I)-cyclooctadiene-acetonitrile complexes, the C≡N stretching vibration of the acetonitrile ligand is a particularly useful diagnostic tool. The frequency of the ν(C≡N) band in free acetonitrile (around 2254 cm⁻¹) typically shifts to a higher wavenumber (e.g., >2280 cm⁻¹) upon coordination to a cationic rhodium(I) center. This blue shift is indicative of σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond.

Similarly, the vibrational modes of the cyclooctadiene ligand, especially the C=C stretching mode, are also sensitive to coordination. These bands can be monitored to confirm the integrity of the Rh-diene interaction. acs.org IR spectroscopy is also invaluable for identifying other functional groups and ligands that may be present, such as carbonyl (CO) or hydride (Rh-H) ligands, which have intense and characteristic absorption bands. nih.govmdpi.com Time-resolved IR spectroscopy can be used to follow the kinetics of fast reactions in real-time. mdpi.com

Table 3: Characteristic IR Frequencies for Ligands in Rhodium Complexes

| Ligand/Bond | Vibrational Mode | Typical Frequency (cm⁻¹) | Comments | Reference |

| Acetonitrile (MeCN) | C≡N stretch (coordinated) | > 2280 | Blue-shifted from free ligand value (~2254 cm⁻¹) | |

| Carbonyl (CO) | C≡O stretch | 1950 - 2100 | Position depends on the overall charge and electronic properties of the complex | nih.gov |

| Rhodium Hydride | Rh-H stretch | 1900 - 2200 | Often weak and can be difficult to observe |

This table is interactive. Frequencies are approximate and vary based on the specific complex.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically d-d transitions or charge-transfer bands in transition metal complexes. While the resulting spectra often consist of broad, overlapping bands, the technique is highly useful for monitoring reaction progress and determining kinetics due to its sensitivity and the ease of in situ measurements. nih.govthermofisher.com

Rhodium(I)-cyclooctadiene-acetonitrile complexes are typically yellow or orange, indicating absorption in the visible region of the spectrum. The position and intensity of these absorption bands are dependent on the ligand field around the rhodium center. researchgate.net Any change in the coordination sphere, such as the substitution of an acetonitrile ligand or the oxidative addition of a substrate, will alter the electronic structure and lead to a change in the UV-Vis spectrum.

By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined, provided a linear relationship between absorbance and concentration (the Beer-Lambert law) is maintained. thermofisher.com This makes UV-Vis spectroscopy a convenient method for studying the kinetics of processes like ligand substitution or the oxidative addition step in a catalytic cycle, often complementing data obtained from NMR or IR spectroscopy. mdpi.com

Catalyst Immobilization and Heterogenization Strategies for Rhodium I Cyclooctadiene Acetonitrile Systems

Covalent Grafting and Physisorption on Inorganic Supports

The immobilization of rhodium-cyclooctadiene complexes on inorganic supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) can be achieved through two primary methods: covalent grafting and physisorption.

Covalent Grafting involves the formation of a chemical bond between the catalyst and the support. This is often accomplished by modifying the support with ligands that can coordinate to the rhodium center. For instance, silica can be functionalized with phosphine-containing groups. The resulting material can then react with a rhodium precursor, such as [Rh(cod)Cl]₂, to anchor the rhodium complex to the surface. While this method provides a strong attachment, potentially minimizing leaching, it can sometimes alter the electronic properties and, consequently, the catalytic activity of the metal center.

Physisorption , or physical adsorption, relies on weaker, non-covalent interactions such as van der Waals forces, hydrogen bonding, or electrostatic interactions to immobilize the catalyst. researchgate.net For cationic complexes like [Rh(cod)(MeCN)₂]⁺, electrostatic interactions with the negatively charged surface of supports like dehydroxylated silica can be a facile method of immobilization. nih.gov The simplicity of this approach is a significant advantage, though the weaker interactions may lead to a higher risk of catalyst leaching into the reaction medium during use. researchgate.net

The choice between covalent grafting and physisorption depends on the specific application, balancing the need for catalyst stability against the potential for altered reactivity.

Table 1: Comparison of Immobilization Strategies on Inorganic Supports

| Strategy | Description | Advantages | Disadvantages |

| Covalent Grafting | Formation of a chemical bond between the catalyst and support. | Strong catalyst-support interaction, reduced leaching. | Can alter catalyst's electronic properties and activity, more complex synthesis. |

| Physisorption | Immobilization via non-covalent forces (e.g., electrostatic). researchgate.net | Simple preparation, preserves the molecular nature of the catalyst. | Weaker interaction, higher potential for catalyst leaching. researchgate.net |

Encapsulation within Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials that can serve as hosts for catalytically active metal complexes. Their well-defined pore structures and high surface areas make them excellent candidates for encapsulating catalysts like [Rh(cod)(MeCN)₂]⁺.

Encapsulation in MOFs: The cationic nature of the [Rh(cod)(MeCN)₂]⁺ complex allows for its incorporation into anionic MOFs through ion exchange. acs.orgresearchgate.net For example, MOFs with anionic nodes or linkers can effectively immobilize the cationic rhodium species. acs.orgresearchgate.net This method of "heterogenization of homogeneous catalysts" has been shown to create recyclable catalysts for reactions like alkene hydrogenation. The MOF framework can also influence the catalytic activity and selectivity by controlling the diffusion of reactants and products to and from the active rhodium center. acs.orgresearchgate.net

Confinement in COFs: Similar to MOFs, COFs offer a structured environment for catalyst immobilization. While research specifically detailing the encapsulation of the acetonitrile-cycloocta-1,5-diene-rhodium complex in COFs is less common, the principles of host-guest chemistry apply. The modular nature of COFs allows for the design of frameworks with specific pore sizes and chemical functionalities tailored to interact with and stabilize the rhodium complex.

The encapsulation strategy offers the advantage of isolating the active sites, potentially preventing catalyst deactivation through dimerization or aggregation and allowing for size- and shape-selective catalysis. rsc.orgosti.gov

Formation of Supported Nanoparticle Catalysts and Dendritic Systems

An alternative to immobilizing intact molecular complexes is the use of rhodium-cyclooctadiene precursors to form supported nanoparticles or dendritic structures.

Supported Nanoparticle Catalysts: Rhodium nanoparticles (NPs) can be synthesized from precursors like [Rh(cod)Cl]₂ or related organometallic complexes. bgu.ac.ilresearchgate.net These nanoparticles can then be deposited on various supports, including inorganic oxides, polymers, or carbon materials. researchgate.netresearchgate.net The catalytic properties of these supported Rh NPs are highly dependent on their size, shape, and the nature of the support material, which can influence the electronic properties of the nanoparticles. For instance, rhodium nanoparticles have been embedded in amphiphilic core-crosslinked micelles, creating nanoreactors for hydrogenation reactions in aqueous biphasic systems. rsc.org

Dendritic Systems: Dendrimers are highly branched, tree-like macromolecules that can be used as catalyst supports. Rhodium complexes can be attached to the periphery or encapsulated within the dendritic structure. This approach allows for a high loading of catalytic sites in a well-defined molecular architecture. While specific examples involving the "Acetonitrile;cycloocta-1,5-diene;rhodium" complex are not prevalent in the provided search results, the general strategy of using dendritic supports for rhodium catalysts is an active area of research.

Table 2: Research Findings on Supported Rhodium Nanoparticles

| Precursor/System | Support/Method | Key Findings | Reference |

| [RhCl(COD)(TPP@CCM)] | Amphiphilic core-crosslinked micelles (CCMs) | Formation of Rh NPs by H₂ reduction. Used as nanoreactors for hydrogenation of acetophenone, styrene, and 1-octene. rsc.org | rsc.org |

| [Rh(allyl)₃] | Imidazolium-based supported ionic liquid phases (SILPs) | Formation of well-dispersed Rh NPs (0.6–2.0 nm). Effective for hydrogenation of furfuralacetone. acs.org | acs.org |

| Poly(COD) and [Rh(COD)Cl]₂ | Direct complexation in solution | Formation of organometallic nanoparticles with tunable size based on rhodium content. bgu.ac.il | bgu.ac.il |

Evaluation of Catalyst Reusability, Leaching, and Long-Term Stability

A primary motivation for catalyst heterogenization is the ability to reuse the catalyst over multiple cycles. The evaluation of a heterogenized catalyst's performance, therefore, critically includes assessing its reusability, the extent of metal leaching, and its long-term operational stability.

Reusability: Studies on immobilized rhodium catalysts often report their performance over several consecutive reaction cycles. For example, a rhodium catalyst-organic framework used for intramolecular cycloisomerization of 1,6-enynes was successfully reused up to seven times. nih.gov Similarly, rhodium complexes immobilized on silica have been shown to be recyclable multiple times before a gradual loss of activity is observed.

Leaching: Leaching, the dissolution of the active metal species from the support into the reaction medium, is a significant concern for heterogenized catalysts. It not only leads to a loss of catalytic activity over time but can also contaminate the product. The extent of leaching is often dependent on the strength of the interaction between the catalyst and the support, as well as the reaction conditions. Covalently grafted catalysts generally exhibit lower leaching compared to their physisorbed counterparts. researchgate.net For instance, in one study, a covalently immobilized Rh/phosphoramidite catalyst showed no loss of activity after four runs, while a physically adsorbed Rh/phosphite catalyst lost most of its activity due to rhodium leaching. researchgate.net